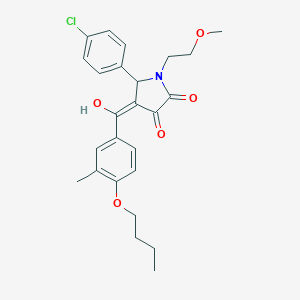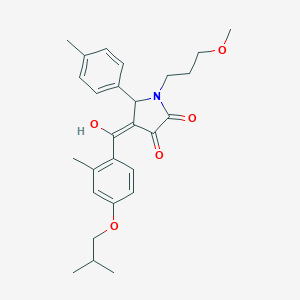![molecular formula C20H21N3O5S B266894 N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B266894.png)
N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.
Mecanismo De Acción
The mechanism of action of N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide involves the inhibition of various enzymes and pathways that are involved in cancer growth, inflammation, and neurological disorders. It has been found to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. It also inhibits the production of prostaglandins and leukotrienes, which are involved in inflammation. In neurological disorders, it has been found to modulate the activity of various neurotransmitters and improve synaptic plasticity.
Biochemical and Physiological Effects:
N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects. It can reduce the expression of various pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It can also inhibit the activity of various enzymes such as COX-2 and iNOS, which are involved in inflammation. In cancer research, it has been found to induce apoptosis and inhibit the growth of cancer cells. In neurological disorders, it has been shown to improve cognitive function and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide in lab experiments include its potential applications in various research fields, its ability to inhibit the activity of various enzymes and pathways, and its ability to induce apoptosis and inhibit cancer cell growth. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the research on N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide. These include further studies to determine its safety and efficacy, the development of more potent analogs, and the exploration of its potential applications in other research fields such as cardiovascular disease and diabetes. Additionally, studies could be conducted to investigate the potential use of this compound in combination with other drugs or therapies for enhanced efficacy.
In conclusion, N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide is a promising compound with potential applications in various research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its safety and efficacy.
Métodos De Síntesis
The synthesis of N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide involves the reaction of 4-ethoxyphenyl hydrazine with 3,4,5-trimethoxybenzoyl chloride in the presence of sodium bicarbonate. The resulting product is then treated with thiosemicarbazide in the presence of acetic acid to obtain the final compound.
Aplicaciones Científicas De Investigación
N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide has been studied for its potential applications in various research fields such as cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, it has been found to have anti-inflammatory properties and can reduce the production of inflammatory cytokines. In neurological disorder research, it has been shown to have neuroprotective effects and can improve cognitive function.
Propiedades
Nombre del producto |
N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide |
|---|---|
Fórmula molecular |
C20H21N3O5S |
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H21N3O5S/c1-5-28-14-8-6-12(7-9-14)19-22-23-20(29-19)21-18(24)13-10-15(25-2)17(27-4)16(11-13)26-3/h6-11H,5H2,1-4H3,(H,21,23,24) |
Clave InChI |
MRWHMAWBSAHKLK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266811.png)
![(E)-(3-methoxyphenyl){2-(5-methylfuran-2-yl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266812.png)
![methyl 4-{4-hydroxy-3-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266813.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266815.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266820.png)


![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266825.png)
![(E)-[2-(4-chlorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][3-methyl-4-(2-methylpropoxy)phenyl]methanolate](/img/structure/B266827.png)



![(E)-{2-(2,5-dimethoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxyphenyl)methanolate](/img/structure/B266837.png)
![5-(2-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266839.png)